molecular formula C14H14F3N3O3 B1414238 methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate CAS No. 2197054-56-9

methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate

Cat. No.: B1414238
CAS No.: 2197054-56-9
M. Wt: 329.27 g/mol
InChI Key: UMGRYRYNNOAUKW-UHFFFAOYSA-N
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Description

Methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate is a useful research compound. Its molecular formula is C14H14F3N3O3 and its molecular weight is 329.27 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate is a complex organic compound belonging to the 1,2,4-triazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structural features of triazoles have been associated with a wide range of pharmacological effects including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F3N3O3. Its structure includes a trifluoromethyl group which is known to enhance biological activity in various compounds. The compound exhibits the following properties:

PropertyValue
Molecular Weight315.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Antimicrobial Activity

Research indicates that compounds with a triazole nucleus exhibit significant antimicrobial properties. A review of the literature highlights that triazole derivatives can effectively inhibit the growth of various pathogens. For instance, studies have shown that triazole-based compounds have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of triazole derivatives are particularly noteworthy. A study published in 2019 identified novel anticancer compounds through systematic screening of drug libraries that included triazole derivatives . The mechanism of action often involves the disruption of cellular processes essential for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances its lipophilicity and bioavailability, while the triazole ring contributes to its interaction with biological targets .

Case Studies

  • Antibacterial Activity : In vitro studies have shown that triazole derivatives exhibit minimum inhibitory concentrations (MIC) comparable to existing antibiotics. For example, certain derivatives were found to be more effective than vancomycin against MRSA strains .
  • Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have been tested against various cancer cell lines (e.g., A431 and Jurkat cells). Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents .

Properties

IUPAC Name

methyl 2-[4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-1,2,4-triazol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c1-8-10(14(15,16)17)5-4-6-11(8)19-7-18-20(13(19)22)9(2)12(21)23-3/h4-7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGRYRYNNOAUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NN(C2=O)C(C)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
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methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate
Reactant of Route 6
Reactant of Route 6
methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate

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